2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-
Description
IUPAC Nomenclature and Synonyms
The compound is formally named 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide . Synonyms include:
Classification
It belongs to the pyridinecarboxamide class, a subset of organic heterocyclic compounds with carboxamide functional groups. Structurally, it shares a core scaffold with regorafenib but differs in isotopic composition.
Structural Features
The molecular formula is C21H12D3ClF4N4O3 , with a molecular weight of 485.836 g/mol .
Significance in Chemical Research and Development
Role in Analytical Chemistry
This compound is primarily employed as an internal standard in LC-MS/MS assays for:
Pharmacokinetic Applications
Mechanistic Insights
While non-therapeutic, its structural similarity to regorafenib allows researchers to infer metabolic fate. For example:
- CYP3A4-mediated oxidation : Deuterium labeling aids in tracking regorafenib’s hepatic metabolism.
- UGT1A9-mediated glucuronidation : Critical for understanding regorafenib’s clearance mechanisms.
Relationship to Non-deuterated Analogs
Structural and Functional Comparison
| Parameter | Regorafenib (Non-deuterated) | Deuterated Analog (2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-) |
|---|---|---|
| Molecular formula | C21H15ClF4N4O3 | C21H12D3ClF4N4O3 |
| Molecular weight | 482.818 g/mol | 485.836 g/mol |
| Primary use | Therapeutic (multikinase inhibition) | Analytical (internal standard for LC-MS/MS) |
| Key targets | VEGFR, PDGFR, RAF, RET, KIT | None (no biological activity) |
| Pharmacokinetics | Extensive hepatic metabolism (CYP3A4, UGT1A9) | Mimics regorafenib’s chromatographic behavior but lacks metabolic activity |
Advantages of Deuteration
- Enhanced chromatographic resolution : Deuterium’s mass difference (3 Da) prevents co-elution with endogenous analytes.
- Improved quantification accuracy : Minimizes ion suppression/enhancement effects in complex matrices.
- Stability : Retains regorafenib’s structural integrity while enabling isotopic differentiation.
Properties
IUPAC Name |
4-(4-amino-3-fluorophenoxy)-N-(trideuteriomethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJPIPGBODVTG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common method involves the reaction of 4-amino-3-fluorophenol with N-methyl-2-pyridinecarboxamide under specific conditions, such as the use of coupling reagents like carbodiimides or activating agents like thionyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would be carried out in reactors designed to handle the necessary reagents and control the reaction parameters, such as temperature and pressure, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are commonly employed.
Substitution: Various nucleophiles can be used to substitute the fluorine atom, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of 4-amino-3-fluorophenol nitrate.
Reduction: Formation of 4-amino-3-fluorophenol amine.
Substitution: Formation of various substituted phenols or amines.
Scientific Research Applications
Medicinal Chemistry
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide serves as a crucial intermediate in the synthesis of Regorafenib , a multikinase inhibitor used in treating advanced colorectal cancer. The compound's structure enables it to modulate biological pathways by interacting with specific molecular targets, particularly protein kinases involved in cell signaling pathways .
Pharmaceutical Development
This compound is investigated for its potential roles as a pharmaceutical intermediate. Its unique functional groups allow for modifications that can enhance therapeutic efficacy or reduce side effects in drug formulations .
Chemical Synthesis
In organic chemistry, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide is utilized as an intermediate for synthesizing complex organic molecules, including various pharmaceuticals and agrochemicals. The compound undergoes multiple chemical reactions such as oxidation, reduction, and substitution, making it versatile for research and industrial applications .
Biological Studies
Research into the biological effects of this compound includes its impact on biochemical pathways and cellular processes. Studies have shown that it may influence enzyme activity and receptor interactions, which are critical for understanding its therapeutic potential .
Case Studies and Research Findings
- Regorafenib Synthesis : A study highlighted the role of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in synthesizing Regorafenib, demonstrating its effectiveness in treating advanced solid tumors .
- Biochemical Interaction Studies : Research has focused on how this compound interacts with specific kinases, providing insights into its potential as a therapeutic agent against cancer .
- Industrial Applications : The compound's utility in producing dyes and polymers has been explored, showcasing its versatility beyond medicinal applications .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an inhibitor, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Estimated based on structural similarity.
Key Structural Differences :
- The target compound lacks complex heterocycles (e.g., piperidinyl, triazolyl) seen in and –4, simplifying its pharmacokinetic profile .
- The deuterated methyl group distinguishes it from non-deuterated analogs like VU0361737, which has a chloro-methoxyphenyl substituent .
Pharmacological and Pharmacodynamic Comparisons
Table 2: Pharmacological Properties
Key Findings :
- The target compound’s deuterated methyl group is expected to reduce CYP450-mediated metabolism, extending its half-life compared to non-deuterated analogs .
- Urea-based deuterated compounds () exhibit stronger kinase inhibition due to urea’s hydrogen-bonding capacity but may face solubility challenges .
- Piperidinyl derivatives () with multiple fluorines and stereocenters likely have higher target specificity but more complex synthesis .
Insights :
- The target compound’s synthesis likely mirrors its non-deuterated analog but substitutes deuterated reagents, as seen in ’s deuterated isocyanide preparation .
- Industrial-scale production of deuterated compounds (e.g., ) emphasizes safety and reproducibility, aligning with pharmaceutical guidelines .
Biological Activity
2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-, also known as 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is a compound of significant interest in medicinal chemistry due to its potential applications in cancer therapy. This compound serves as an intermediate in the synthesis of Regorafenib, a multikinase inhibitor used for treating advanced colorectal cancer and other malignancies. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C13H12FN3O2
- Molecular Weight : 261.26 g/mol
- Appearance : White to yellow powder or crystals
- Stability : Stable and non-reactive under normal conditions of use, storage, and transport .
Synthesis
The synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide typically involves several steps:
- O-Alkylation : Reaction of 4-chlorine-N-methylpyridine-2-formamide with 4-amino-3-fluorophenol.
- Nitration and Reduction : Various nitration and reduction reactions are employed to modify functional groups and enhance biological activity .
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cellular signaling pathways. The compound's structure allows it to effectively bind to these targets, leading to modulation of their activity:
- Protein Kinase Inhibition : The compound inhibits several kinases that play crucial roles in tumor growth and proliferation.
- Signal Transduction Pathways : By blocking these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Anticancer Properties
Research indicates that 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide exhibits potent antitumor activity:
- In Vitro Studies : The compound has shown effectiveness against various cancer cell lines with abnormalities in fibroblast growth factor receptors (FGFRs). It blocks FGFR activation and downstream signaling at submicromolar concentrations .
- Case Study : In a study involving multiple cancer cell lines, the compound demonstrated significant cytotoxic effects, particularly against those expressing high levels of FGFRs.
Comparative Biological Activity
A comparison with structurally similar compounds reveals unique biological properties:
Research Findings
Recent studies highlight the potential of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in drug development:
- Antitumor Efficacy : The compound has been linked to significant tumor regression in animal models when used as part of a combination therapy with other anticancer agents.
- Mechanistic Insights : Molecular docking studies have elucidated the binding modes within the FGFR2 binding site, providing insights into its inhibitory mechanisms .
Q & A
Q. How can researchers align mechanistic studies of this compound with broader theoretical frameworks in medicinal chemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
